Angiopeptin (TFA) falls under the category of peptide hormones and is classified based on its receptor activity. It specifically interacts with somatostatin receptors, which play crucial roles in various physiological processes, including inhibition of hormone secretion and modulation of neurotransmission.
The synthesis of Angiopeptin (TFA) involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically includes:
Technical details regarding the specific conditions (e.g., temperature, solvents used) can vary based on the synthesis protocol but generally adhere to established practices in peptide chemistry.
The molecular structure of Angiopeptin (TFA) can be represented by its amino acid sequence, which is critical for its biological activity. The structure typically includes:
Quantitative data such as molecular weight, solubility parameters, and spectral characteristics (e.g., NMR, mass spectrometry) are essential for confirming the identity and purity of Angiopeptin (TFA).
Angiopeptin (TFA) undergoes several chemical reactions that are pertinent to its function as a receptor agonist. Key reactions include:
These reactions are crucial for understanding how Angiopeptin (TFA) exerts its pharmacological effects.
The mechanism of action for Angiopeptin (TFA) involves its binding to somatostatin receptors. This process can be described as follows:
Data supporting these mechanisms often come from biochemical assays and cellular studies that demonstrate changes in signaling pathways upon treatment with Angiopeptin (TFA).
Angiopeptin (TFA) exhibits several physical and chemical properties relevant to its use in research:
Analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed to assess these properties quantitatively.
Angiopeptin (TFA) has several scientific applications primarily focused on cardiovascular research:
The discovery of Angiopeptin (Trifluoroacetate) stems from concerted efforts in the mid-20th century to identify and characterize neuropeptides with therapeutic potential. Native somatostatin, a 14-amino acid peptide (SRIF-14) discovered in 1973 during investigations into growth hormone-releasing hormone (GHRH), was found to possess potent growth hormone (GH)-inhibiting properties but suffered from an extremely short plasma half-life (2-3 minutes), limiting its clinical utility [1]. This spurred systematic efforts to synthesize stable analogs. Researchers at Sandoz employed a structure-based approach, starting with a hexapeptide lead structure (Cys-Phe-DTrp-Lys-Thr-Cys) and elongating it to create octreotide (H-DPhe-Cys-Phe-DTrp-Lys-Thr-Cys-Thr-ol), which demonstrated enhanced stability and in vivo GH-inhibiting potency compared to native somatostatin [1]. Angiopeptin emerged as part of this second generation of cyclic octapeptide somatostatin analogs, specifically engineered for improved metabolic stability and receptor selectivity. It was classified as a structural and functional analog of somatostatin-14, sharing the core disulfide-bridged cyclic structure but featuring optimized residues for enhanced pharmacokinetics and receptor interaction [3] [6]. Its development reflected a broader trend in peptide therapeutics: modifying natural hormones to overcome inherent limitations while retaining or enhancing biological activity.
Angiopeptin (Trifluoroacetate), chemically defined as a cyclic octapeptide (sequence: H-{Nal}-Cys-Tyr-DTrp-Lys-Val-Cys-Thr-NH₂, where {Nal} denotes 3-(2-naphthyl)-D-alanine), shares the essential pharmacophore motif (Phe/DTrp-Lys-Thr) critical for somatostatin receptor binding but exhibits distinct structural modifications compared to the native 14-amino acid somatostatin (Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys) [3] [9]. Key modifications include:
Table 1: Structural Comparison of Angiopeptin with Native Somatostatin-14 and Octreotide
Feature | Somatostatin-14 | Octreotide | Angiopeptin (TFA) | Functional Consequence |
---|---|---|---|---|
Sequence | AGCKNFFWKTFTSC | H-DPhe-Cys-Phe-DTrp-Lys-Thr-Cys-Thr-ol | H-{Nal}-Cys-Tyr-DTrp-Lys-Val-Cys-Thr-NH₂ | Defines receptor binding specificity and stability |
Ring Size (AA) | 14 (Cys³-Cys¹⁴) | 8 (Cys²-Cys⁷) | 8 (Cys²-Cys⁷) | Reduced flexibility, increased stability in analogs |
Key Pharmacophore | Phe⁷-Trp⁸-Lys⁹-Thr¹⁰ | Phe³-DTrp⁴-Lys⁵-Thr⁶ | Tyr³-DTrp⁴-Lys⁵-Val⁶ | Core binding motif; DTrp enhances stability |
Critical Substitutions | - | DTrp⁴, DPhe¹, Thr⁷(ol) | {Nal}¹, DTrp⁴, Val⁵, Thr⁷(NH₂) | Modulates receptor affinity profile (e.g., sst2/sst5) and stability |
Disulfide Bridge | Yes (Cys³-Cys¹⁴) | Yes (Cys²-Cys⁷) | Yes (Cys²-Cys⁷) | Stabilizes bioactive conformation |
Half-life (Plasma) | ~2-3 minutes | ~90-120 minutes | Extended vs. native (exact varies) | Enables less frequent dosing in therapeutic applications |
These structural alterations translate into distinct functional properties. Angiopeptin exhibits significantly enhanced plasma stability compared to somatostatin-14, primarily due to resistance to enzymatic cleavage conferred by the D-configured Trp and the N-terminal {Nal}, and the reduced ring size. Functionally, it retains the ability to inhibit growth hormone release and insulin-like growth factor-1 (IGF-1) production, core actions of somatostatin, but with a shifted receptor binding profile favoring somatostatin receptor subtype 2 (sst2) and somatostatin receptor subtype 5 (sst5) [3] [6]. The trifluoroacetate (TFA) salt form enhances solubility for research and potential formulation purposes.
Angiopeptin (Trifluoroacetate) exerts its biological effects primarily through selective interaction with somatostatin receptor subtypes, functioning as a partial agonist with differing intrinsic activity depending on the receptor subtype and cellular context. Binding studies reveal its highest affinity is for somatostatin receptor subtype 2 (sst2; IC₅₀ = 0.26 nM), with lower but significant affinity for somatostatin receptor subtype 5 (sst5; IC₅₀ = 6.92 nM) [3]. Its interaction with these receptors modulates several key signaling pathways:
Table 2: Receptor Binding and Functional Activity Profile of Angiopeptin
Parameter | sst2 (Human) | sst5 (Human) | sst2 (Rat) | sst5 (Rat) | Notes |
---|---|---|---|---|---|
Binding Affinity (IC₅₀, nM) | 0.26 [3] | 6.92 [3] | Similar to human (inferred) | Similar to human (inferred) | Measured in receptor binding assays |
Inhibition of bFGF Proliferation (Agonism) | Partial Agonist (~45% Max Inhibition) [6] | No Agonist Activity [6] | Partial Agonist [6] | Partial Agonist (~58% Max Inhibition) [6] | Max effect and potency depend on cell type |
Antagonism of Somatostatin | Weak or None | Potent Antagonist (pKB = 10.4) [6] | Not reported | Not reported | Explains context-dependent effects |
Primary Signaling Mechanism | ↓ Adenylate Cyclase, ↓ cAMP | ↓ Adenylate Cyclase, ↓ cAMP (when agonistic) | ↓ Adenylate Cyclase, ↓ cAMP | ↓ Adenylate Cyclase, ↓ cAMP | Core pathway for secretory inhibition |
Key Functional Outcome | Inhibits GH/IGF-1 release, Partial anti-proliferation | May block anti-proliferation, Potential role in secretion | Inhibits VSMC proliferation | Inhibits VSMC proliferation | Functional effects vary by tissue and receptor density |
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3